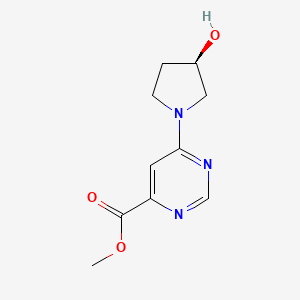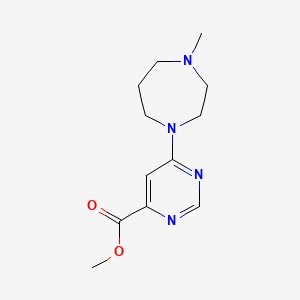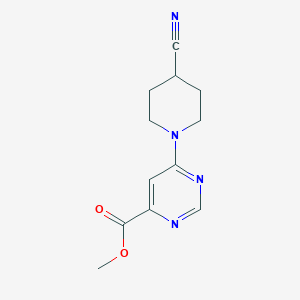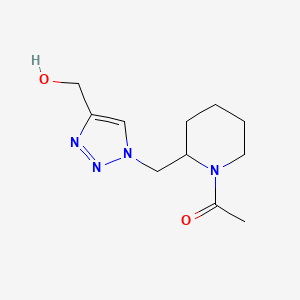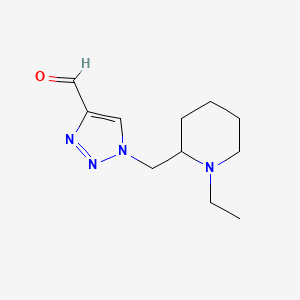
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
説明
The compound “1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common structure in many pharmaceuticals , and a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the 1,2,3-triazole ring. Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The 1,2,3-triazole ring could potentially be formed through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperidine ring can undergo reactions such as hydrogenation, cyclization, and amination . The 1,2,3-triazole ring can participate in various reactions due to the presence of nitrogen atoms.科学的研究の応用
Antimicrobial and Antifungal Applications
Several studies have synthesized derivatives of 1,2,3-triazoles, demonstrating their potential as broad-spectrum antimicrobial and antifungal agents. For example, new series of triazolyl pyrazole derivatives were synthesized via a Vilsmeier–Haack reaction approach, showing moderate to good antioxidant activities and broad-spectrum antimicrobial activities (Bhat et al., 2016). Another study reported the synthesis of (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones with moderate to good antimicrobial activity (Swamy et al., 2019).
Chemical Synthesis and Characterization
Research has also focused on the synthesis and characterization of triazole derivatives for chemical and material science applications. For instance, compounds exhibiting α-glycosidase inhibition activity were synthesized, highlighting the potential for developing treatments targeting diabetes or cancer (Gonzaga et al., 2016). Additionally, the selective generation of (1H-1,2,4-Triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds were explored for developing a versatile method to access substituted triazoles, indicating their significance in agricultural and medicinal chemistry (Lassalas et al., 2017).
Antioxidant Properties
The antioxidant properties of triazole derivatives have been investigated, with some compounds displaying moderate to good activities. This suggests their potential use in combating oxidative stress-related diseases (Bhat et al., 2016).
Molecular Interaction and Structure Analysis
Studies have also delved into the molecular structure and interactions of triazole derivatives. For example, research on hydrogen-bonding interactions in luminescent quinoline-triazoles with dominant 1D crystals explored the relationship between lattice H-bonding interaction and crystal direction of growth, contributing to the development of new materials (Bai et al., 2017).
特性
IUPAC Name |
1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-6-4-3-5-11(14)8-15-7-10(9-16)12-13-15/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPOLMZTVXAYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




